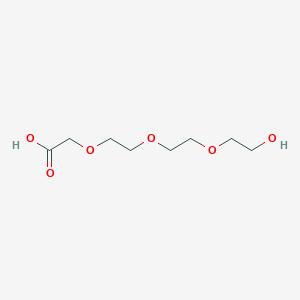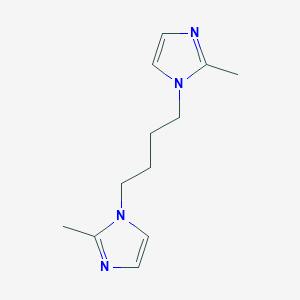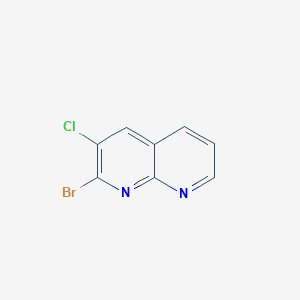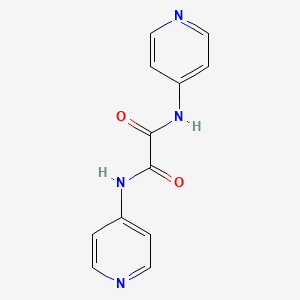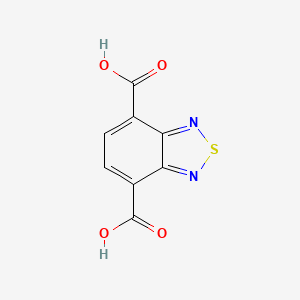
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid
Vue d'ensemble
Description
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid is a heterocyclic compound that contains a benzene ring fused to a thiadiazole ring with carboxylic acid groups at the 4 and 7 positions. This compound is known for its unique electronic properties and is widely used in the field of organic electronics and materials science.
Analyse Biochimique
Biochemical Properties
It is known that the compound has a boiling point of 500.7±35.0 °C and a density of 1.800±0.06 g/cm3
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid can be synthesized through various methods. One common method involves the bromination of 2,1,3-Benzothiadiazole to form 4,7-dibromo-2,1,3-benzothiadiazole, which is then subjected to a Suzuki-Miyaura cross-coupling reaction with boronic acids to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated benzothiadiazole derivatives.
Applications De Recherche Scientifique
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential in drug development due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid involves its ability to participate in electron transfer processes due to its conjugated system. The compound can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparaison Avec Des Composés Similaires
1,2,3-Benzothiadiazole: Similar structure but different electronic properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A precursor in the synthesis of 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Used in cross-coupling reactions for the synthesis of various derivatives.
Uniqueness: this compound is unique due to the presence of carboxylic acid groups, which enhance its solubility and reactivity. This makes it a versatile building block for the synthesis of advanced materials and compounds with specific electronic properties.
Propriétés
IUPAC Name |
2,1,3-benzothiadiazole-4,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S/c11-7(12)3-1-2-4(8(13)14)6-5(3)9-15-10-6/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJMFMKPFLWVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


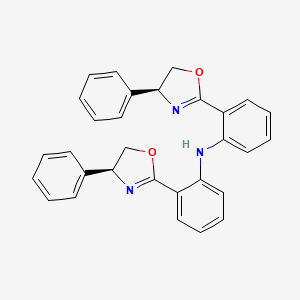

![(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B3178286.png)
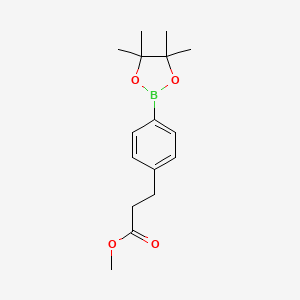
![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid](/img/structure/B3178296.png)
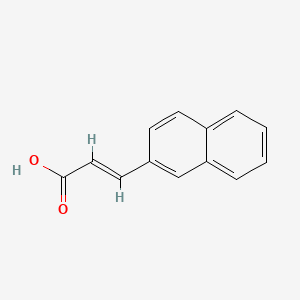
![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)


